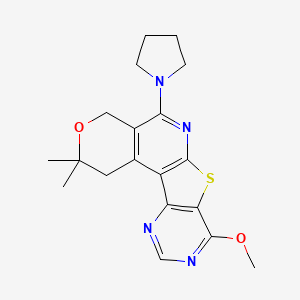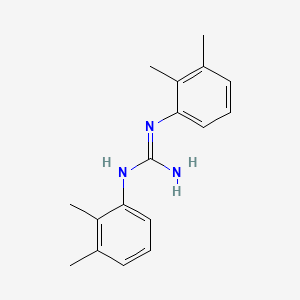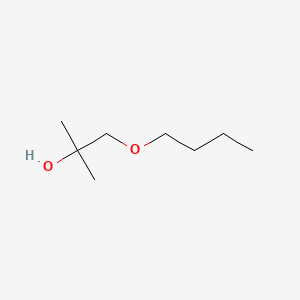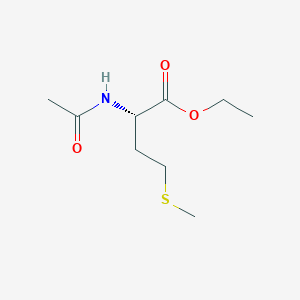
Agn-PC-0loicj
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agn-PC-0loicj is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0loicj typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods can be broadly categorized into template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its own set of advantages and challenges, and the choice of method depends on the desired properties of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as chemical reduction using inorganic and organic reducing agents are commonly employed . These methods are optimized to minimize costs and maximize efficiency, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Agn-PC-0loicj undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ascorbate, elemental hydrogen, polyol sodium borohydride, sodium citrate, and the Tollens reagent . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with varying degrees of saturation .
科学研究应用
Agn-PC-0loicj has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of advanced materials and nanotechnology applications .
作用机制
The mechanism of action of Agn-PC-0loicj involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
相似化合物的比较
Agn-PC-0loicj can be compared with other similar compounds, such as silver nanoparticles and other silver-based compounds . While these compounds share some common properties, this compound is unique in its specific molecular structure and its ability to participate in a wider range of chemical reactions . This uniqueness makes it a valuable compound for various scientific and industrial applications.
List of Similar Compounds:- Silver nanoparticles
- Silver nitrate
- Silver chloride
- Silver sulfide
属性
CAS 编号 |
4893-75-8 |
|---|---|
分子式 |
C19H22N4O2S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
13-methoxy-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C19H22N4O2S/c1-19(2)8-11-12(9-25-19)16(23-6-4-5-7-23)22-18-13(11)14-15(26-18)17(24-3)21-10-20-14/h10H,4-9H2,1-3H3 |
InChI 键 |
UBYPYEQGRAEHIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)OC)N5CCCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)

